N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
N-[4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-17-9-7-14(8-10-17)12-21-18(24)11-16-13-27-20(22-16)23-19(25)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVXOCPQPSZXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common method is the condensation of 4-methoxybenzylamine with a thiazole derivative, followed by acylation with benzoyl chloride. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the benzamide group results in an amine derivative .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with thiazole moieties have been synthesized and evaluated for their effectiveness against various cancer cell lines. A study indicated that the presence of the methoxy group on the phenyl ring significantly contributes to the anticancer activity of related compounds .
Case Studies:
- Thiazole-integrated Pyrrolidin Derivatives:
- N-acylated Thiazoles:
Antimicrobial Properties
Thiazole derivatives have also been investigated for their antibacterial and antifungal properties. The structural diversity provided by the incorporation of different functional groups allows for the exploration of various biological activities.
Case Studies:
- Antibacterial Activity:
- Anti-tubercular Action:
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of thiazole-containing compounds. The structure-activity relationship (SAR) analyses suggest that modifications to the thiazole ring can enhance anticonvulsant efficacy.
Case Studies:
Mechanism of Action
The mechanism of action of N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features:
- Thiazole Core : The thiazole ring is a common feature in many analogs, influencing electronic properties and binding interactions.
- Benzamide Moiety : Present in all compared compounds, this group often participates in hydrogen bonding with biological targets.
- Substituent Variations : The 4-position of the thiazole ring is modified with groups such as carbamoylmethyl, aryl, or sulfamoyl, which alter physicochemical and biological properties.
Representative Analogs:
Physicochemical Properties
Stability and Reactivity
- Thiourea-linked analogs (e.g., ) may exhibit higher reactivity due to the C=S group, whereas the target compound’s carbamoylmethyl group offers hydrolytic stability .
Biological Activity
N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring and a methoxyphenyl group, which are crucial for its biological activity. The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole ring followed by the introduction of the benzamide moiety through amide coupling reactions.
Synthetic Route Overview
- Formation of Thiazole Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of Benzamide Group : Introduced via amide coupling using reagents like carbodiimides.
Antitumor Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against A-431 and Jurkat cell lines, indicating potent antitumor properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 13 | A-431 | < 1.0 |
| 13 | Jurkat | < 1.0 |
| 9 | Various | 1.61 ± 1.92 |
| 10 | Various | 1.98 ± 1.22 |
Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes, including carbonic anhydrases (CA) and acetylcholinesterase (AChE). Inhibitory assays have shown promising results:
- Carbonic Anhydrase Inhibition : Compounds similar to this compound exhibited Ki values ranging from 6.7 to 335.2 nM for hCA I and 0.5 to 55.4 nM for hCA II .
| Enzyme Type | Ki Value Range (nM) |
|---|---|
| hCA I | 6.7 - 335.2 |
| hCA II | 0.5 - 55.4 |
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, modulating their activity and triggering biochemical pathways that lead to cell death or inhibition of tumor growth. The presence of electron-donating groups like methoxy enhances the binding affinity to these targets .
Case Studies
Several studies have highlighted the effectiveness of thiazole-based compounds in clinical settings:
- Antitumor Efficacy : A study demonstrated that compounds with thiazole rings significantly inhibited cell proliferation in various cancer types, suggesting potential as therapeutic agents.
- Enzyme Inhibition Studies : Research on enzyme inhibitors showed that modifications in the thiazole structure could enhance inhibitory potency against carbonic anhydrases and AChE.
Q & A
Q. What are the key synthetic pathways for N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Thiazole ring formation via cyclization of thiourea derivatives with α-halo ketones.
- Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the benzamide and carbamoyl moieties . Optimization parameters include:
- Solvent selection (e.g., DMF for polar aprotic conditions).
- Temperature control (60–80°C for cyclization steps).
- Catalyst use (e.g., triethylamine for acid scavenging). Purity is monitored via TLC or HPLC .
Q. What spectroscopic techniques are used to confirm the structural integrity of this compound?
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and amide bond formation.
- Mass spectrometry (MS) for molecular weight validation.
- FT-IR to confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for amides) .
Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?
- Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Agar diffusion assays to assess zone-of-inhibition.
- Positive controls (e.g., ciprofloxacin) and solvent controls are critical for data reliability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's anticancer potency?
- Substituent variation : Modify the methoxyphenyl group (e.g., replace -OCH₃ with -CF₃) to alter electron density and binding affinity.
- Bioisosteric replacement : Replace the thiazole ring with oxazole or imidazole to test heterocycle-dependent activity.
- Pharmacokinetic profiling : Measure logP and solubility to correlate structural changes with bioavailability .
Q. How should researchers address contradictions in enzyme inhibition data across studies?
- Standardize assay conditions : Ensure consistent enzyme concentrations (e.g., 10 nM for kinase assays) and buffer pH (7.4).
- Validate target specificity using siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects.
- Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. What experimental strategies are effective for identifying this compound's molecular targets?
- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins.
- Thermal shift assays (CETSA) to detect target stabilization.
- Docking simulations with homology models of suspected targets (e.g., HDACs or kinases) .
Q. How can stability studies be designed to assess degradation under physiological conditions?
- Forced degradation : Expose the compound to acidic (pH 2), basic (pH 9), and oxidative (H₂O₂) conditions.
- LC-MS/MS analysis to identify degradation products (e.g., hydrolyzed amide bonds).
- Accelerated stability testing at 40°C/75% RH over 4 weeks to predict shelf life .
Methodological Notes
- Synthesis Reproducibility : Document reaction quenching and workup steps meticulously to avoid variability in yields .
- Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to differentiate between specific and off-target effects .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to resolve contradictory results in multi-target studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
